
4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with an ethyl group, an iodomethyl group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane can be achieved through several synthetic routes. One common method involves the iodination of 4-Ethyl-1-methoxycyclohexane using iodomethane in the presence of a strong base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted cyclohexane derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl-substituted cyclohexane derivatives.
Applications De Recherche Scientifique
4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane involves its interaction with specific molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds with target molecules. This reactivity can be harnessed in various applications, such as drug development and chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-1-(iodomethyl)-1-(2-methylpropoxy)cyclohexane: Similar structure with an additional methylpropoxy group.
1-Butoxy-4-ethyl-1-(iodomethyl)cyclohexane: Similar structure with a butoxy group instead of a methoxy group.
Uniqueness
4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane is unique due to its specific combination of substituents on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H19IO |
|---|---|
Poids moléculaire |
282.16 g/mol |
Nom IUPAC |
4-ethyl-1-(iodomethyl)-1-methoxycyclohexane |
InChI |
InChI=1S/C10H19IO/c1-3-9-4-6-10(8-11,12-2)7-5-9/h9H,3-8H2,1-2H3 |
Clé InChI |
IYKKRFLHEIYOIV-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)(CI)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13071027.png)
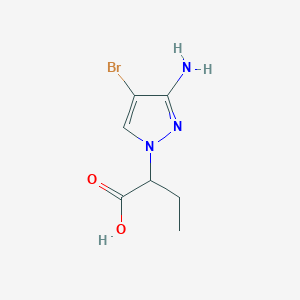
![[3-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13071042.png)
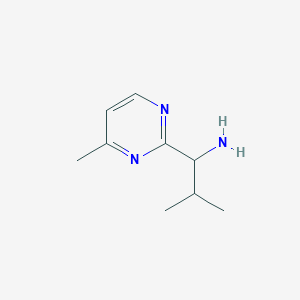
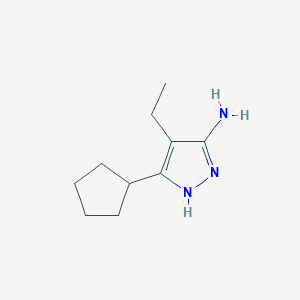
![Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13071065.png)
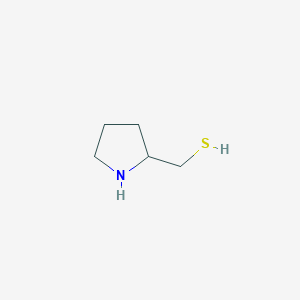
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)

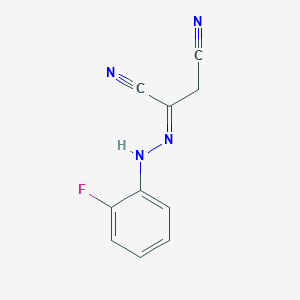
![7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071090.png)
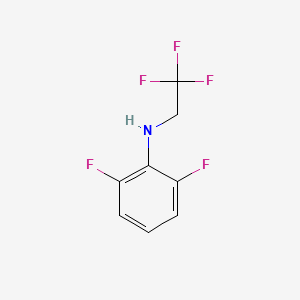
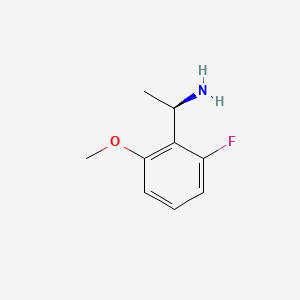
![5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13071105.png)
